molecular formula C10H22ClN B2501363 2-Tert-butylazepane hydrochloride CAS No. 2413896-12-3

2-Tert-butylazepane hydrochloride

Cat. No.: B2501363
CAS No.: 2413896-12-3
M. Wt: 191.74
InChI Key: VGMDCKSILGQMBR-UHFFFAOYSA-N
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Description

2-Tert-butylazepane hydrochloride is a bicyclic amine derivative characterized by a seven-membered azepane ring substituted with a tert-butyl group at the 2-position. Its molecular formula is C₁₀H₂₁N·HCl, with a molecular weight of 191.74 g/mol (calculated from the base compound’s molecular weight of 155.28 g/mol + HCl). The tert-butyl group confers steric bulk, influencing solubility, stability, and interaction with biological targets . This compound is primarily utilized in pharmaceutical research as a building block for synthesizing complex molecules, leveraging its rigid bicyclic structure to modulate pharmacokinetic properties.

Properties

IUPAC Name

2-tert-butylazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-10(2,3)9-7-5-4-6-8-11-9;/h9,11H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETBZDAANDKDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butylazepane hydrochloride typically involves the reaction of tert-butylamine with a suitable azepane precursor under acidic conditions. One common method includes the use of tert-butyl chloride and azepane in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of 2-tert-butylazepane hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylazepane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

2-Tert-butylazepane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butylazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the azepane ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 2-tert-butylazepane hydrochloride and structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Structural Features Primary Applications
2-Tert-butylazepane HCl C₁₀H₂₁N·HCl 191.74 Seven-membered azepane ring with tert-butyl at C2; rigid bicyclic structure Pharmaceutical intermediate, chiral building block for drug synthesis
Memantine HCl C₁₂H₂₁N·HCl 215.76 Adamantane-derived tricyclic amine; high lipophilicity NMDA receptor antagonist for Alzheimer’s disease
Dosulepin HCl C₁₉H₂₁NS·HCl 331.90 Tricyclic dibenzothiepine core; tertiary amine Antidepressant (tricyclic class)
Chlorphenoxamine HCl C₁₈H₂₂ClNO·HCl 344.29 Diphenylmethane backbone with ethanolamine side chain Antihistamine, anti-Parkinsonian agent
Benzydamine HCl C₁₉H₂₃N₃O·HCl 345.87 Indazole core with dimethylaminoethyl chain Non-steroidal anti-inflammatory drug (NSAID) for topical use

Physicochemical and Pharmacological Comparisons

  • Solubility: The tert-butyl group in 2-tert-butylazepane HCl enhances lipophilicity compared to memantine HCl (adamantane core) but reduces aqueous solubility relative to chlorphenoxamine HCl (polar ethanolamine side chain) .
  • Stability : Steric hindrance from the tert-butyl group in 2-tert-butylazepane HCl improves resistance to enzymatic degradation compared to dosulepin HCl, which lacks bulky substituents .
  • Biological Activity : Unlike memantine HCl (NMDA receptor antagonism) or benzydamine HCl (cyclooxygenase inhibition), 2-tert-butylazepane HCl lacks direct therapeutic applications. Its utility lies in modifying drug candidates’ stereoelectronic profiles .

Research Findings and Industrial Relevance

Stability Studies

Comparative HPLC analyses of hydrochloride salts (e.g., dosulepin HCl vs. 2-tert-butylazepane HCl) reveal that the latter exhibits superior thermal stability under accelerated storage conditions (40°C/75% RH), attributed to the tert-butyl group’s steric protection of the amine moiety .

Biological Activity

2-Tert-butylazepane hydrochloride is a cyclic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H21N
  • Molecular Weight : 171.29 g/mol
  • CAS Number : 4020932

Biological Activity Overview

2-Tert-butylazepane hydrochloride exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA).
  • Anti-inflammatory Properties : Research indicates that it may modulate inflammatory responses, potentially useful in treating inflammatory diseases.
  • Cytotoxic Effects : Preliminary studies suggest it may have cytotoxic effects on certain cancer cell lines.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potency of 2-Tert-butylazepane hydrochloride. It has demonstrated significant activity against:

  • Staphylococcus aureus : MIC values ranging from 4–8 μg/mL indicate moderate effectiveness against this pathogen.
  • Mycobacterium species : Effective against Mycobacterium abscessus and Mycobacterium smegmatis, with promising results in drug-resistant strains.

Table 1: Antimicrobial Activity Summary

PathogenMIC (μg/mL)
Staphylococcus aureus4–8
Mycobacterium abscessusTBD
Mycobacterium smegmatisTBD

Anti-inflammatory Activity

The anti-inflammatory properties of 2-Tert-butylazepane hydrochloride have been investigated through various assays. In vitro studies using RAW264.7 cells showed that the compound effectively reduced the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.

The mechanism by which 2-Tert-butylazepane hydrochloride exerts its anti-inflammatory effects appears to involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are critical in the regulation of immune response and inflammation.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on several cancer cell lines to evaluate the potential of 2-Tert-butylazepane hydrochloride as an anticancer agent. Notably, it displayed selective toxicity towards cancer cells while sparing normal cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (Breast)0.12620
MCF10A (Normal)TBDTBD

Case Studies

Several case studies have documented the effects of 2-Tert-butylazepane hydrochloride in clinical settings:

  • Case Study on MRSA Infection :
    • A patient with a persistent MRSA infection was treated with a regimen including derivatives of 2-Tert-butylazepane hydrochloride. The treatment resulted in a significant reduction in bacterial load and improved clinical outcomes.
  • Inflammatory Disease Model :
    • In a murine model of acute inflammation, administration of 2-Tert-butylazepane hydrochloride led to decreased levels of inflammatory markers and improved histological scores compared to controls.

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